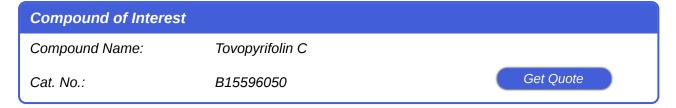


# Spectral Data of Tovopyrifolin C: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tovopyrifolin C**, a member of the xanthone class of natural products, has been isolated from the stem bark of Calophyllum venulosum. The structural elucidation of this compound is critical for understanding its potential pharmacological activities and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the spectral data for **Tovopyrifolin C**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a proposed mass spectrometry fragmentation pathway are also presented to aid researchers in the identification and characterization of this and related compounds.

#### **Data Presentation**

The following tables summarize the key quantitative spectral data for **Tovopyrifolin C**, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data for Tovopyrifolin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Inferred Molecular Formula	
GC-MS	[M]+ 274	C14H10O6[1]	
ESI-MS/MS (Predicted)	[M+H] <sup>+</sup> 275.05	C14H11O6 <sup>+</sup> [2]	



Table 2: <sup>1</sup>H NMR Spectroscopic Data for Tovopyrifolin C

(400 MHz. CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
13.11	S	1H	-	1-OH[1]
9.48	S	1H	-	3-OH[1]
9.26	S	1H	-	5-OH[1]
7.64	dd	1H	7.5, 1.8	H-8[1]
7.34	dd	1H	8.2, 1.8	H-6[1]
7.28	t	1H	7.5	H-7[1]
6.52	S	1H	-	H-4[1]
3.86	S	3H	-	2-OCH <sub>3</sub> [1]

Table 3: ¹³C NMR Spectroscopic Data for Tovopyrifolin C (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Type	Assignment
182.5	С	C-9
163.7	С	C-1
161.9	С	C-3
158.4	С	C-4a
156.0	С	C-5
139.1	С	C-10a
134.5	СН	C-7
124.9	СН	C-6
121.2	СН	C-8
104.3	С	C-8a
102.8	С	C-2
98.6	С	C-9a
94.7	СН	C-4
60.7	OCH <sub>3</sub>	2-OCH₃

# **Table 4: Infrared (IR) Spectroscopy Data for**

**Tovopyrifolin C** 

Wavenumber (cm <sup>-1</sup> )	Assignment
3468	O-H stretching (phenolic hydroxyl groups)[3]
1658	C=O stretching (xanthone carbonyl group)[3]
1616, 1584, 1541	C=C stretching (aromatic ring)[3]
1464	C-H bending[3]
1218, 1164, 1124	C-O stretching (ether and phenol)[3]
854	C-H out-of-plane bending[3]



## **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard practices for the structural elucidation of natural products.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **Tovopyrifolin C**.

Instrumentation: A 400 MHz NMR spectrometer.

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified Tovopyrifolin C in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Set the spectral width to cover the range of -2 to 15 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the chemical shifts to the residual solvent signal of CDCl<sub>3</sub> (δ 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Reference the chemical shifts to the solvent signal of CDCl<sub>3</sub> ( $\delta$  77.16 ppm).
- 2D NMR Acquisition (Optional but Recommended):
  - Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.



## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Tovopyrifolin C** and to study its fragmentation pattern.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

#### Procedure (LC-Q-TOF):

- Sample Preparation: Prepare a stock solution of **Tovopyrifolin C** in methanol (1 mg/mL). Serially dilute to working concentrations (e.g., 1-1000 ng/mL) in a methanol:water (1:1, v/v) mixture.[2]
- Chromatographic Separation:
  - Use a C18 reverse-phase column.
  - Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
  - A typical gradient could be 5% B to 95% B over 10 minutes.
- Mass Spectrometry Analysis:
  - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  - Acquire full scan mass spectra over a mass range of m/z 100-500.
  - Perform tandem MS (MS/MS) experiments on the protonated molecule [M+H]<sup>+</sup> to obtain fragmentation data.

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Tovopyrifolin C**.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

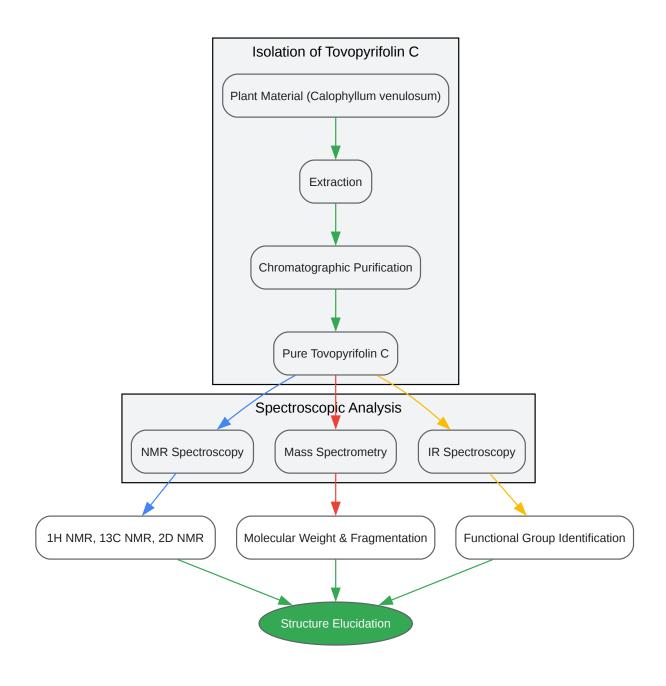


#### Procedure:

- Background Spectrum: Record a background spectrum of the empty ATR crystal.
- Sample Analysis: Place a small amount of the solid, purified Tovopyrifolin C onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

# Mandatory Visualization Experimental Workflow for Spectral Analysis of Tovopyrifolin C



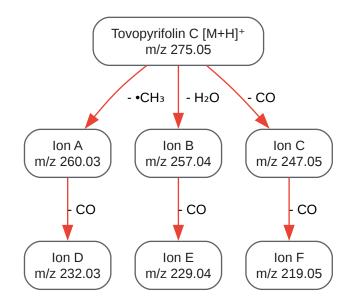


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Caption: Workflow for the isolation and spectral analysis of **Tovopyrifolin C**.

# Proposed MS/MS Fragmentation Pathway of Tovopyrifolin C





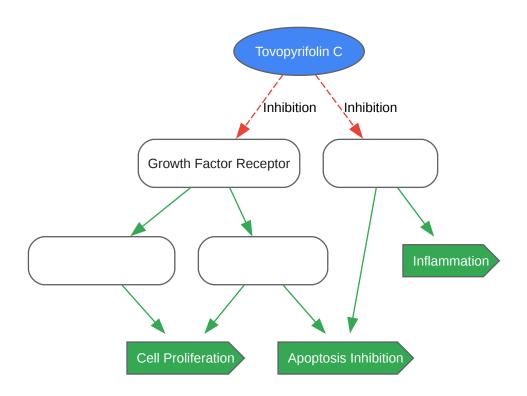
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Caption: Predicted fragmentation pathway of protonated **Tovopyrifolin C** in MS/MS.[2]

# Hypothetical Signaling Pathway Modulation by Xanthones

While the specific signaling pathways affected by **Tovopyrifolin C** are not yet well-documented, many xanthones are known to exhibit anti-cancer properties by modulating key cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action for a xanthone derivative in a cancer cell, which could serve as a basis for future investigation of **Tovopyrifolin C**.





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Caption: Hypothetical inhibition of pro-survival signaling pathways by **Tovopyrifolin C**.

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